Comparative Structural and Physicochemical Analysis of 3-Chloroisoquinolin-1-amine vs. Unsubstituted Isoquinolin-1-amine
The 3-chloro substitution significantly alters key physicochemical properties compared to the unsubstituted parent compound isoquinolin-1-amine. 3-Chloroisoquinolin-1-amine demonstrates increased molecular weight (178.62 vs. 144.07 g/mol) and substantially enhanced lipophilicity with a predicted logP of 2.40-2.70 compared to the unsubstituted compound [1]. The unsubstituted isoquinolin-1-amine has been shown to exhibit measurable inhibitory activity against coagulation factor XII with an IC50 of 4.00 × 10^5 nM (400 µM) [2]. While direct comparative biological data for the 3-chloro derivative is not available in the open literature, the physicochemical differences suggest that this compound will exhibit distinct binding characteristics and pharmacokinetic properties when incorporated into drug-like molecules.
| Evidence Dimension | Physicochemical properties: molecular weight, lipophilicity (logP), and baseline biological activity of unsubstituted comparator |
|---|---|
| Target Compound Data | MW: 178.62 g/mol; predicted logP: 2.40-2.70 (calculated) |
| Comparator Or Baseline | Isoquinolin-1-amine (unsubstituted): MW: 144.07 g/mol; IC50 = 400 µM (4.00 × 10^5 nM) against coagulation factor XII |
| Quantified Difference | Molecular weight increase: +34.55 g/mol (+24%); predicted logP increase: ~2.5 units (shift from hydrophilic to moderately lipophilic) |
| Conditions | Calculated properties: predicted using standard computational methods (ChemSrc, ChemicalBook). Biological activity of comparator: measured via chromogenic assay in human plasma using S-2302 substrate, 10 min incubation |
Why This Matters
The enhanced lipophilicity of the 3-chloro derivative suggests improved membrane permeability potential, a critical factor for researchers selecting building blocks for lead optimization campaigns targeting intracellular targets.
- [1] ChemSrc. 3-Chloroisoquinolin-1-amine (CAS 7574-67-6). https://m.chemsrc.com/mip/cas/7574-67-6_690745.html; Probes & Drugs Portal. Isoquinolin-1-amine (PD119379). https://www.probes-drugs.org/compounds/PD119379 View Source
- [2] BindingDB. BDBM14320: 1-amino-isoquinoline (Isoquinolin-1-amine) Activity Data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=14320 View Source
